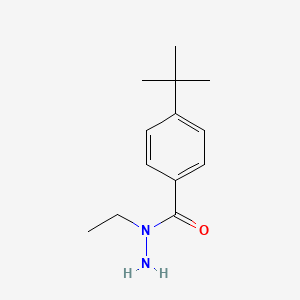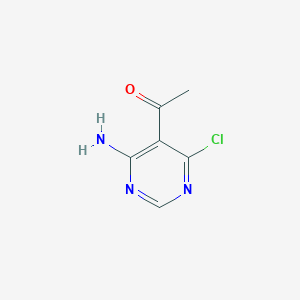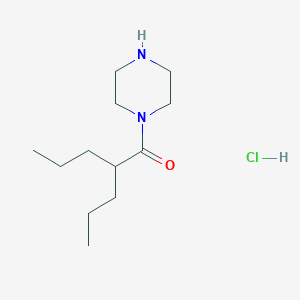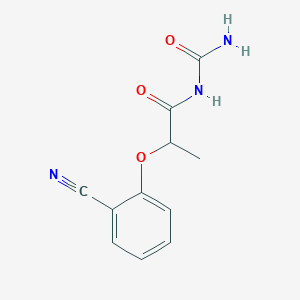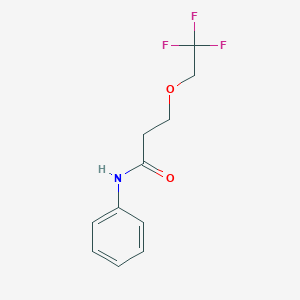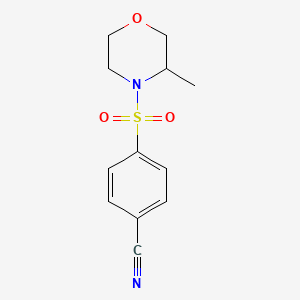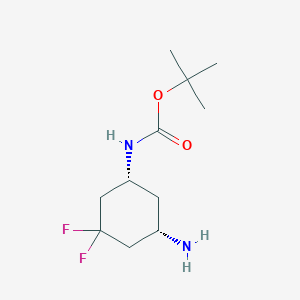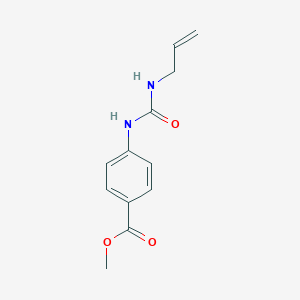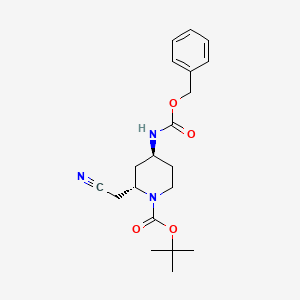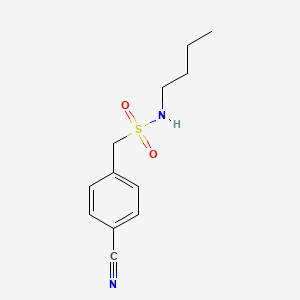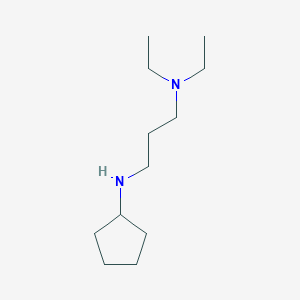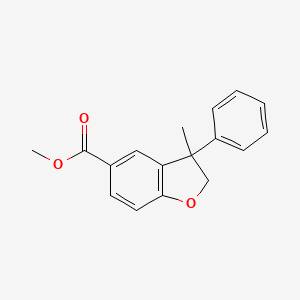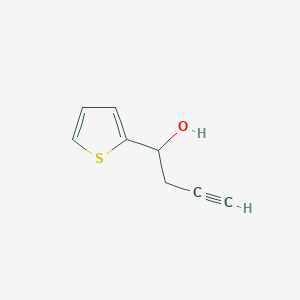
(3-Bromobutoxy)(tert-butyl)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromobutoxy)(tert-butyl)dimethylsilane is a chemical compound with the molecular formula C10H23BrOSi and a molecular weight of 267.28 g/mol . It is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromobutoxy)(tert-butyl)dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silanol with 3-bromobutanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-Bromobutoxy)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: Reduction of the compound can yield silanes with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (NaI) and potassium carbonate (K2CO3) in polar aprotic solvents like acetone.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Major Products Formed
Substitution Reactions: Formation of various alkoxy and aryloxy derivatives.
Oxidation Reactions: Formation of silanols and siloxanes.
Reduction Reactions: Formation of silanes with different functional groups.
Scientific Research Applications
(3-Bromobutoxy)(tert-butyl)dimethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromobutoxy)(tert-butyl)dimethylsilane involves its ability to undergo various chemical transformations. The bromine atom in the compound is highly reactive, making it a suitable candidate for nucleophilic substitution reactions. The silicon atom, being part of the silane group, can form stable bonds with oxygen, carbon, and other elements, facilitating the formation of diverse chemical structures .
Comparison with Similar Compounds
Similar Compounds
(4-Bromobutoxy)(tert-butyl)dimethylsilane: Similar in structure but with a different position of the bromine atom.
(3-Chlorobutoxy)(tert-butyl)dimethylsilane: Similar but with a chlorine atom instead of bromine.
(3-Bromopropoxy)(tert-butyl)dimethylsilane: Similar but with a shorter carbon chain.
Uniqueness
(3-Bromobutoxy)(tert-butyl)dimethylsilane is unique due to its specific reactivity profile, which is influenced by the position of the bromine atom and the presence of the tert-butyl and dimethylsilane groups. This unique combination of functional groups makes it a versatile reagent in organic synthesis and industrial applications .
Properties
Molecular Formula |
C10H23BrOSi |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
3-bromobutoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C10H23BrOSi/c1-9(11)7-8-12-13(5,6)10(2,3)4/h9H,7-8H2,1-6H3 |
InChI Key |
NQUYWHLBFCCHBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCO[Si](C)(C)C(C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


